3-Bromo-L-tyrosine
Overview
Description
3-Bromo-L-tyrosine: is a brominated derivative of the amino acid L-tyrosine. It is characterized by the presence of a bromine atom at the third position of the benzene ring in the tyrosine molecule. This compound is found naturally in marine organisms, particularly sponges, and serves as a structural element for various marine bromotyrosine alkaloids with potent antimicrobial, antitumor, and antimalarial activities .
Mechanism of Action
Target of Action
3-Bromo-L-tyrosine is a derivative of L-tyrosine . It is a bromoamino acid that comprises an L-tyrosine core with a bromo-substituent ortho to the hydroxy group on the benzene ring
Biochemical Pathways
This compound is a common metabolite of L-tyrosine in marine organisms, particularly in sponges . It serves as the basic structural element for an important class of marine bromotyrosine alkaloids . These alkaloids have potent antimicrobial, antitumor, and antimalarial activities . .
Result of Action
This compound and 3,5-dibromo-L-tyrosine are produced by the action of myeloperoxidase in humans, and serve as markers in urine for immune stimulation and oxidative stress . They are also useful intermediates in the synthesis of some marine bromotyrosine alkaloids . .
Biochemical Analysis
Biochemical Properties
3-Bromo-L-tyrosine is involved in the preparation and synthesis of polyclonal antibodies that work against brominated protein related allergic responses and afflictions . It is also effective in asthma control and prediction in children .
Cellular Effects
In B16F10 melanoma cells treated with α-melanocyte-stimulating hormone, this compound suppressed both melanin production and tyrosinase activity . This suggests that this compound can influence cell function by modulating enzyme activity and cellular metabolism.
Molecular Mechanism
This compound has been shown to interact competitively with the tyrosinase enzyme, with greater affinity for the active site of tyrosinase than the positive control . This suggests that it exerts its effects at the molecular level through binding interactions with biomolecules and potentially influencing changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-L-tyrosine can be synthesized from L-tyrosine through a bromination reaction. One efficient method involves reacting L-tyrosine with 1.2 equivalents of dimethyl sulfoxide (DMSO) in hydrobromic acid (HBr) and acetic acid (AcOH). The reaction mixture is warmed to 65°C for 2 hours, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory-scale synthesis methods can be scaled up for industrial production. The use of controlled bromination reactions with appropriate safety measures can facilitate the production of this compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The bromine atom can be reduced to form L-tyrosine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Various substituted tyrosine derivatives.
Oxidation Reactions: Quinones and other oxidized products.
Reduction Reactions: L-tyrosine and other reduced derivatives.
Scientific Research Applications
3-Bromo-L-tyrosine has several scientific research applications, including:
Comparison with Similar Compounds
3,5-Dibromo-L-tyrosine: Another brominated derivative of L-tyrosine with two bromine atoms at the third and fifth positions of the benzene ring.
3-Chloro-L-tyrosine: A chlorinated derivative of L-tyrosine with a chlorine atom at the third position of the benzene ring.
3-Nitro-L-tyrosine: A nitrated derivative of L-tyrosine with a nitro group at the third position of the benzene ring.
Uniqueness of 3-Bromo-L-tyrosine: this compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its presence in marine organisms and its role as an intermediate in the synthesis of bioactive marine alkaloids highlight its significance in natural product chemistry and biomedical research .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOSUKIFQMEIF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38739-13-8 | |
Record name | (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Bromo-L-tyrosine as a biomarker in clinical research?
A1: this compound (3-BT) has been investigated as a potential biomarker for inflammation, oxidative stress, and cancer. A study analyzing plasma samples from colorectal cancer patients found significantly elevated levels of 3-BT compared to healthy controls. [] Interestingly, 3-BT levels were lower in patients with advanced cancer, suggesting its potential role in disease progression. [] Furthermore, the study highlighted that 3-BT dynamics in the early postoperative period were influenced by surgical procedures and postoperative complications like surgical site infections. []
Q2: How is this compound incorporated into natural products?
A2: this compound serves as a building block in the biosynthesis of certain natural products, particularly in marine organisms. For instance, it is a precursor to miuraenamide A, a cyclodepsipeptide with antifungal properties produced by the myxobacterium Paraliomyxa miuraensis. [] The biosynthesis of miuraenamide A involves a halogenase enzyme that specifically incorporates bromine onto the tyrosine residue. []
Q3: Can you elaborate on the analytical techniques employed in studying this compound?
A3: Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is a key analytical method for quantifying this compound in biological samples like plasma. [] This technique enables sensitive and specific detection of 3-BT, even without an extract purification step. [] Researchers have developed and validated LC-MS/MS methods for the simultaneous analysis of 3-BT alongside other halogenated tyrosine derivatives, demonstrating its utility in studying these compounds in a biological context. []
Q4: What is the role of this compound in the development of new antibiotics?
A4: The discovery of this compound within the structure of miuraenamide A highlights its importance in the development of new antibiotics. [] Miuraenamide A exhibits antifungal activity, and understanding the biosynthetic pathway involving 3-BT could lead to producing novel analogs with enhanced activity or a broader spectrum of action. [] Furthermore, manipulating the biosynthetic gene cluster responsible for miuraenamide A production could lead to the development of more efficient production methods for this antibiotic. []
Q5: Are there studies examining the conformational properties of peptides containing this compound?
A5: Research has explored the conformational behavior of peptides containing this compound. One study investigating the circular dichroic (CD) spectra of poly(L-tyrosine, this compound) in trimethylphosphate revealed a two-component behavior. [] This suggests that both L-tyrosine and this compound maintain their distinct side-chain conformations within the peptide structure. [] The findings provide valuable insights into the structural implications of incorporating this compound into peptides. []
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